molecular formula C13H9N3O2 B1297505 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 669070-64-8

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B1297505
M. Wt: 239.23 g/mol
InChI Key: HCHZJVIOJPDFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a chemical compound with the molecular formula C13H9N3O2 . It is a white to yellow to brown powder or crystals .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” consists of a benzimidazole ring attached to a pyridine ring and a carboxylic acid group . The InChI code for this compound is 1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a white to yellow to brown powder or crystals . It has a molecular weight of 239.23 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole compounds .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of medicinal chemistry, specifically focusing on the development of anti-fibrotic drugs .

3. Methods of Application or Experimental Procedures A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against HSC-T6 cells. The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

4. Results or Outcomes Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications This research is in the field of medicinal chemistry . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

2. Applications of silica-based nanoparticles In a study on the applications of silica-based nanoparticles, it was found that catalysts with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce better yield of cyclopentanone products . The analytical results showed that these catalysts achieved 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone in the presence of molecular oxygen as the sole oxidant .

2. The Science Behind Compression Garments This research is in the field of textile science . The study explores the science behind compression garments and how they work . Compression garments are a mixture of textiles designed to hold tightly onto the body without greatly interfering with a person’s appearance and comfort . The most common fibers include Nylon, Spandex (Lycra), Cotton, and Modal . Manufacturers combine these materials to make lightweight, comfortable, and durable compression fabrics . Compression clothing is designed to apply graduated pressure .

Future Directions

The future directions for “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHZJVIOJPDFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333604
Record name 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

669070-64-8
Record name 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Citations

For This Compound
1
Citations
Z Zhao, X Zhang, C Li, T Chen - Biomaterials, 2019 - Elsevier
The effective design of a targeted drug delivery system could improve the therapeutic efficacy of anticancer drugs by reducing their undesirable adsorption and toxic side effects. Here, …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.